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Compound of Interest

Compound Name: 4,6,8-Trimethyl-quinolin-2-ol

Cat. No.: B187718

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged
structure, a foundational blueprint for a multitude of biologically active compounds.[1][2][3] Its
derivatives have demonstrated a remarkable breadth of pharmacological activities, including
antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7] Among the various chemical
modifications applied to the quinoline core, methylation represents a subtle yet profound
strategy to modulate therapeutic efficacy, selectivity, and pharmacokinetic properties. This
guide provides a comprehensive comparison of methylated quinolinols, delving into the
nuanced interplay between the position of the methyl group and the resulting biological activity.
We will explore the causal relationships behind experimental observations, detail the
methodologies for synthesis and evaluation, and present a clear, data-driven analysis for
researchers, scientists, and drug development professionals.

The Quinolinol Core and the Significance of
Methylation

The quinolinol (or hydroxyquinoline) framework, characterized by a hydroxyl group on the
quinoline ring system, is a key pharmacophore. The hydroxyl group often plays a crucial role in
metal chelation and hydrogen bonding interactions with biological targets. Methylation, the
addition of a methyl (-CH3) group, can influence the molecule's properties in several ways:
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o Steric Effects: The size and position of the methyl group can sterically hinder or facilitate
binding to a target protein or enzyme.

» Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron
density of the quinoline ring system, affecting its reactivity and interactions.

 Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the
molecule, which can impact its ability to cross cell membranes and its overall
pharmacokinetic profile.

o Metabolic Stability: Methylation can block sites of metabolic oxidation, potentially increasing
the compound's half-life.

Understanding these effects is paramount to rationally designing more potent and selective
quinolinol-based therapeutic agents.

Antimicrobial Activity: A Tale of Two Positions

Methylated quinolinols have shown considerable promise as antimicrobial agents, with activity
against a range of bacteria and fungi. The position of the methyl group is a critical determinant
of this activity.

Structure-Activity Relationship Insights

Studies have shown that methylation at specific positions on the quinoline ring can significantly
impact antimicrobial potency. For instance, the presence of a methyl group can influence the
compound's ability to inhibit essential microbial processes. While a comprehensive SAR would
require extensive data on a wide array of isomers, some general trends can be observed from
the available literature.

For example, in a series of quinoline-based hydroxyimidazolium hybrids, a methyl group at the
C-8 position appeared to confer a significant increase in antifungal potency compared to a
methyl group at the C-6 position.[8] Another study on quinoline-based hybrids highlighted a 2-
methyl broxyquinoline with a low minimum inhibitory concentration (MIC) of 0.78 pug/ml against
S. aureus and S. epidermidis.[9]
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It is important to note that the overall antimicrobial activity is a result of the interplay between
the methyl group and other substituents on the quinolinol core.[10]

Comparative Data on Antimicrobial Activity

To illustrate the impact of methylation, the following table summarizes the Minimum Inhibitory
Concentration (MIC) values of selected methylated quinolinol derivatives against various
microbial strains.

Other
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Position sm
s
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o Bromo,
Broxyquinolin 2 S. aureus 0.78 [9]
Hydroxy
e
2-Methyl
Bromo, S.
Broxyquinolin 2 ) o 0.78 9]
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Quinoline- o
o Hydroxyimida
hydroxyimida 6 ] S. aureus 2 [8]
) . zolium
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o Hydroxyimida )
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) ) zolium
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Experimental Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution)

The broth microdilution method is a standard and reliable technique for determining the MIC of
an antimicrobial agent.

Rationale: This method allows for the simultaneous testing of multiple concentrations of a
compound against a specific microorganism in a liquid growth medium, providing a quantitative
measure of its inhibitory activity.
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Step-by-Step Methodology:

e Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a
concentration of approximately 5 x 1075 colony-forming units (CFU)/mL.

o Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well
microtiter plate to achieve a range of concentrations.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

e Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria, 35°C for 48 hours for fungi).

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.[10]

Caption: General workflow for antimicrobial screening of synthesized compounds.

Anticancer Activity: Targeting Cellular Proliferation

The anticancer potential of quinoline derivatives is well-established, with several compounds
demonstrating significant cytotoxicity against various cancer cell lines.[5][10] Methylation of the
quinolinol core plays a crucial role in modulating this activity.

Structure-Activity Relationship Insights

The position of the methyl group on the quinolinol ring is a critical determinant of its anticancer
activity.[10]

o C-2 Methylation: Substitution at the C-2 position has been explored, and its effect can be
context-dependent. While in some related quinolone structures C-2 substitution can be
unfavorable, in other quinolinol derivatives, it can be tolerated or even beneficial.[10]

e C-4 Methylation: 4-methylquinoline has demonstrated tumor-initiating activity comparable to
the parent quinoline compound.[11]
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e C-8 Methylation: Research has indicated that substitutions at the C-8 position can
significantly impact anticancer effects.[10]

Furthermore, the presence of an electron-donating methyl group at position 3 has been
suggested to contribute to the potent inhibition of the human breast cancer cell line (MCF-7).[5]
In a series of indole-quinoline derivatives, compounds with a methyl group at C-5 of the
quinoline ring showed more potent activity against cancer cells than those with a C-6
substitution.[7]

Comparative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected
methylated quinolinol derivatives against various cancer cell lines.

Other
Methyl . Cancer Cell
Compound o Substituent . IC50 (pM) Reference
Position Line
S
Indole-
quinoline 5 Indole HL-60 <1 [7]
derivative
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o 3 Varied MCF-7 Potent [5]

derivative
4-

o SENCAR Tumor
Methylquinoli 4 None ) N [11]

mouse skin Initiator

ne
8-

o SENCAR Tumor
Methylquinoli 8 None ) - [11]

mouse skin Initiator

ne

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as an indicator of cell viability,
proliferation, and cytotoxicity.
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Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase
enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan,
which has a purple color. The amount of formazan produced is directly proportional to the
number of living cells.

Step-by-Step Methodology:

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of the test
compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few
hours to allow for formazan formation.

e Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the
insoluble formazan crystals.

o Absorbance Measurement: The absorbance of the colored solution is measured using a
microplate reader at a specific wavelength (usually between 500 and 600 nm).

e |C50 Calculation: The concentration of the compound that causes a 50% reduction in cell
viability (IC50) is calculated from the dose-response curve.[5]

Caption: Proposed anticancer mechanisms of methylated quinolinols.

Neuroprotective Effects: A Glimmer of Hope

Recent studies have begun to explore the neuroprotective potential of quinoline derivatives,
with some methylated analogues showing promise in preclinical models.[1][6][12][13] The
mechanism of action is often linked to their antioxidant properties and their ability to modulate
key signaling pathways in the brain.[1][12][13]

Structure-Activity Relationship Insights

While the SAR for neuroprotection is still an emerging field, initial findings suggest that the
methylation pattern can influence the compound's ability to cross the blood-brain barrier and
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interact with neuronal targets. For example, N-methylation of salsolinol, a dopamine-derived
tetrahydroisoquinoline, has been studied in the context of Parkinson's disease. Interestingly, N-
methyl-(R)-salsolinol did not show toxic effects on SH-SY5Y neuroblastoma cells up to a high
concentration.[14] This highlights the importance of the position and nature of the methyl group
in determining the neuroactivity of these compounds.

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro neuroprotection assay using a neuroblastoma cell line (e.g., SH-SY5Y) and a
neurotoxin (e.g., MPP+ or 6-OHDA) is a common method to screen for neuroprotective agents.

Rationale: This assay mimics some aspects of neuronal damage observed in
neurodegenerative diseases and allows for the evaluation of a compound's ability to protect
neurons from toxin-induced cell death.

Step-by-Step Methodology:
e Cell Culture: SH-SY5Y cells are cultured in a suitable medium.

o Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a
specific duration.

o Toxin Exposure: A neurotoxin (e.g., MPP+) is added to the culture medium to induce
neuronal damage.

¢ Incubation: The cells are incubated with the toxin and the test compound for a defined
period.

 Viability Assessment: Cell viability is assessed using an appropriate method, such as the
MTT assay or LDH release assay.

o Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of
cells treated with the compound and the toxin to those treated with the toxin alone.[14]

Synthesis of Methylated Quinolinols

The synthesis of methylated quinolinols can be achieved through various established organic
chemistry reactions. The choice of synthetic route often depends on the desired position of the
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methyl group.

Common Synthetic Strategies

o Skraup Synthesis: This is a classic method for synthesizing quinolines from anilines,
glycerol, sulfuric acid, and an oxidizing agent. By using a methylated aniline as a starting
material, a methylated quinoline can be obtained.[4][15]

o Doebner-von Miller Reaction: This reaction involves the condensation of an a,B-unsaturated
carbonyl compound with an aniline in the presence of an acid catalyst.

 Friedlander Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or
ketone with a compound containing an a-methylene group adjacent to a carbonyl group.

o Direct C-H Methylation: Modern synthetic methods allow for the direct methylation of the
quinoline ring at specific positions using various methylating agents and catalysts.[10]

Example Synthetic Protocol: Skraup Synthesis of 7-
Methylquinoline

Rationale: The Skraup synthesis is a robust and widely used method for constructing the
quinoline ring system. Using m-toluidine as the starting aniline derivative directs the cyclization
to produce a mixture of 5- and 7-methylquinoline.

Step-by-Step Methodology:

» Reaction Setup: In a round-bottom flask, m-toluidine, glycerol, and an oxidizing agent (e.g.,
m-nitrobenzenesulfonate) are mixed.[4]

» Acid Addition: Concentrated sulfuric acid is added dropwise to the mixture while cooling in an
ice bath to control the exothermic reaction.[4]

e Heating: The reaction mixture is heated to initiate the cyclization and dehydration steps.

o Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized,
and the product is extracted with an organic solvent. The resulting mixture of 5- and 7-
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methylquinoline can then be separated by chromatography or other purification techniques.

[4]

Caption: Simplified workflow for the Skraup synthesis of 7-methylquinoline.

Conclusion and Future Directions

The methylation of the quinolinol scaffold is a powerful tool for fine-tuning its biological activity.
As this guide has demonstrated, the position of the methyl group has a profound impact on the
antimicrobial, anticancer, and neuroprotective properties of these compounds. The structure-
activity relationships discussed herein provide a valuable framework for the rational design of
novel and more effective quinolinol-based therapeutics.

Future research should focus on a more systematic exploration of the SAR of methylated
quinolinols by synthesizing and evaluating a comprehensive library of isomers. Furthermore, a
deeper understanding of the molecular targets and mechanisms of action will be crucial for
advancing these promising compounds from the laboratory to the clinic. The integration of
computational modeling with experimental studies will undoubtedly accelerate the discovery
and development of the next generation of methylated quinolinol drugs.
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Structure-Activity Relationship of Quinolinols]. BenchChem, [2026]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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